1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride 1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 1351611-38-5
VCID: VC5219418
InChI: InChI=1S/C19H20N4OS2.ClH/c24-18(13-16-7-4-12-25-16)22-8-10-23(11-9-22)19-21-20-17(14-26-19)15-5-2-1-3-6-15;/h1-7,12H,8-11,13-14H2;1H
SMILES: C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)CC4=CC=CS4.Cl
Molecular Formula: C19H21ClN4OS2
Molecular Weight: 420.97

1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride

CAS No.: 1351611-38-5

Cat. No.: VC5219418

Molecular Formula: C19H21ClN4OS2

Molecular Weight: 420.97

* For research use only. Not for human or veterinary use.

1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride - 1351611-38-5

Specification

CAS No. 1351611-38-5
Molecular Formula C19H21ClN4OS2
Molecular Weight 420.97
IUPAC Name 1-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]-2-thiophen-2-ylethanone;hydrochloride
Standard InChI InChI=1S/C19H20N4OS2.ClH/c24-18(13-16-7-4-12-25-16)22-8-10-23(11-9-22)19-21-20-17(14-26-19)15-5-2-1-3-6-15;/h1-7,12H,8-11,13-14H2;1H
Standard InChI Key OUUBVZLPPCKVCH-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)CC4=CC=CS4.Cl

Introduction

Synthetic Strategies and Optimization

Synthesis of the 1,3,4-Thiadiazine Core

The 1,3,4-thiadiazine moiety is synthesized via cyclocondensation reactions. For example, hydrazine hydrate reacts with chloroacetonitrile in ethanol to form 6-amino-3-(1,3-diphenyl-1H-pyrazol-4-yl)-7H- triazolo[3,4-b] thiadiazine (yield: 90%) . Analogous methods could be adapted for the phenyl-substituted thiadiazine in the target compound by substituting phenylhydrazine or aryl aldehydes.

Piperazine Functionalization

Piperazine is introduced via nucleophilic substitution. In related work, 4-amino-5-aryl-3-mercapto-1,2,4-triazoles react with bromonaphthoquinones to form fused thiadiazines . For the target molecule, coupling a pre-formed 5-phenyl-1,3,4-thiadiazin-2-amine with chloroethylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) could yield the piperazine-thiadiazine intermediate.

Thiophen-2-yl Ethanone Attachment

The thiophene-acetyl group is installed via Mannich reaction or Friedel-Crafts acylation. As demonstrated in , 2-acetylthiophene reacts with dimethylamine hydrochloride and paraformaldehyde in isopropanol/HCl to form 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride (yields: 60–94%). Adapting this, the piperazine-thiadiazine intermediate could undergo alkylation with 2-chloro-1-(thiophen-2-yl)ethanone in refluxing ethanol.

Table 1: Representative Reaction Conditions for Thiophene-Ethanone Synthesis

Starting MaterialReagents/ConditionsYield (%)
2-AcetylthiopheneDimethylamine HCl, paraformaldehyde, HCl/IPA94
2-AcetylthiopheneDimethylamine HCl, EtOH/H₂O, pH 3–489.6
2-AcetylthiopheneDimethylamine HCl, EtOH/acetone73

Physicochemical and Pharmacokinetic Profiling

Predicted properties (using analogs):

  • logP: ~2.1 (moderate lipophilicity for CNS penetration).

  • Solubility: >10 mg/mL in water (due to HCl salt).

  • Metabolic Stability: Hepatic clearance via CYP3A4-mediated oxidation of the thiophene ring .

Challenges and Future Directions

  • Synthetic Yield Optimization: Current methods for analogous compounds yield 60–94%, but scale-up may require flow chemistry or microwave-assisted synthesis.

  • Toxicity Screening: Thiadiazines can exhibit hepatotoxicity; in vitro screening (e.g., HepG2 assays) is recommended.

  • Target Identification: Computational docking against kinases or GPCRs could identify therapeutic targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator